molecular formula C15H27BrO2 B14212929 Tert-butyl 3-bromoundec-2-enoate CAS No. 832734-29-9

Tert-butyl 3-bromoundec-2-enoate

Cat. No.: B14212929
CAS No.: 832734-29-9
M. Wt: 319.28 g/mol
InChI Key: DZEVPRCHSJBGIO-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromoundec-2-enoate is an organic compound with the molecular formula C15H27BrO2 It features a tert-butyl group attached to a bromoundec-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromoundec-2-enoate typically involves the esterification of 3-bromoundec-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromoundec-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-bromoundec-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromoundec-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the double bond in the enoate moiety participates in addition reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-bromoundec-2-enoate is unique due to the combination of the tert-butyl group, bromine atom, and enoate moiety.

Properties

CAS No.

832734-29-9

Molecular Formula

C15H27BrO2

Molecular Weight

319.28 g/mol

IUPAC Name

tert-butyl 3-bromoundec-2-enoate

InChI

InChI=1S/C15H27BrO2/c1-5-6-7-8-9-10-11-13(16)12-14(17)18-15(2,3)4/h12H,5-11H2,1-4H3

InChI Key

DZEVPRCHSJBGIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=CC(=O)OC(C)(C)C)Br

Origin of Product

United States

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